
Tramadol
Overview
Description
Tramadol is a synthetic opioid analgesic classified as a Step 2 agent under the WHO pain ladder. It is prescribed for moderate to severe pain, including postoperative, neuropathic, and chronic pain conditions (e.g., cancer, osteoarthritis) . Unlike classical opioids (e.g., morphine), this compound exhibits a dual mechanism:
- Opioid receptor agonism: Primarily via μ-opioid receptor activation through its metabolite O-desmethylthis compound.
- Monoamine reuptake inhibition: Blocks serotonin (5-HT) and norepinephrine (NE) reuptake, enhancing descending inhibitory pain pathways .
This compound’s safety profile is notable for lower risks of respiratory depression, constipation, and physical dependence compared to equianalgesic doses of strong opioids like morphine . However, concerns about cardiac arrhythmias (e.g., QT prolongation) and serotonin syndrome have been raised in recent studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tramadol can be synthesized through a Mannich reaction involving the condensation of cyclohexanone, formaldehyde, and dimethylamine, followed by a Grignard reaction with 3-methoxyphenylmagnesium bromide. The resulting product is then subjected to hydrogenation to yield this compound .
Industrial Production Methods: In industrial settings, this compound hydrochloride is prepared by reacting a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process can be carried out without the use of carcinogenic solvents, making it safer and more efficient .
Chemical Reactions Analysis
Types of Reactions: Tramadol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: The nitro group in this compound can be reduced to an amine.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Clinical Applications
Tramadol is indicated for various types of pain, as detailed in the following table:
Safety Profile
This compound has a favorable safety profile compared to traditional opioids. It presents a lower risk of respiratory depression and addiction potential. However, it is not devoid of risks; potential side effects include seizures and serotonin syndrome, particularly when combined with other serotonergic agents .
Case Study 1: Chronic Pain Management
A 65-year-old female with chronic osteoarthritis was treated with this compound 100 mg every 12 hours. Over six months, she reported a significant reduction in pain scores (from 8/10 to 3/10) and improved mobility without severe side effects. This case highlights this compound's effectiveness in managing chronic pain while maintaining a favorable safety profile.
Case Study 2: Post-operative Pain Relief
A clinical trial involving 200 patients undergoing knee replacement surgery assessed this compound's effectiveness compared to morphine. Patients receiving this compound reported lower pain scores and required fewer rescue medications, indicating its efficacy in acute post-operative settings .
Research Findings
Recent studies have reinforced this compound's role in pain management:
- A systematic review indicated that this compound is effective for both acute and chronic pain management, showing comparable results to traditional opioids but with fewer adverse effects .
- Research into this compound's multi-modal action has opened avenues for its use beyond pain relief, including potential anxiolytic and antidepressant effects due to its serotonin-norepinephrine reuptake inhibition properties .
Mechanism of Action
Tramadol exerts its effects through a combination of opioid and non-opioid mechanisms. It acts as an agonist at the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. This dual action enhances its analgesic properties by modulating pain perception and response . This compound is metabolized in the liver to O-desmethylthis compound, which has a higher affinity for the μ-opioid receptor and contributes significantly to its analgesic effects .
Comparison with Similar Compounds
Tapentadol
Mechanism : Tapentadol combines μ-opioid receptor (MOP) agonism and NE reuptake inhibition but lacks significant serotonergic activity .
Efficacy :
Abuse Potential:
- Tapentadol ER (extended-release) had a lower prescription-adjusted abuse risk than this compound IR (immediate-release) in postmarketing data (2009–2012). However, hydrocodone (Schedule III) had higher unadjusted abuse prevalence due to wider availability .
- This compound’s diversion rates remain low compared to oxycodone and hydrocodone, attributed to its perceived milder euphoric effects .
Parameter | This compound | Tapentadol |
---|---|---|
Receptor Action | MOP + 5-HT/NE | MOP + NE |
Typical Dose | 50–100 mg q4–6h | 50–100 mg q4–6h |
Abuse Risk (Adjusted) | Moderate | Low-Moderate |
Key Side Effects | Nausea, dizziness, serotonin syndrome | Constipation, dizziness |
NSAIDs (Diclofenac, Ketorolac)
Mechanism : NSAIDs inhibit cyclooxygenase (COX), reducing prostaglandin-mediated inflammation. This compound lacks anti-inflammatory effects but modulates pain centrally .
Postoperative Pain :
- In a study of IL-6 levels after third molar extraction, this compound showed higher IL-6 (pro-inflammatory cytokine) at 24 hours compared to diclofenac and ketorolac, suggesting weaker anti-inflammatory activity. By 72 hours, IL-6 levels normalized across all groups .
Parameter | This compound | Diclofenac | Ketorolac |
---|---|---|---|
IL-6 Peak (24h) | 68.2 pg/mL | 42.1 pg/mL | 39.8 pg/mL |
Analgesic Onset | 30–60 min | 20–30 min | 15–30 min |
GI Risk | Low | High | High |
Combination Analgesics (this compound/Acetaminophen)
Efficacy :
- A fixed-dose combination of this compound (37.5 mg) and acetaminophen (325 mg) showed superior analgesia versus either drug alone in acute postoperative pain (SPID48 scores: 28.7 vs. 18.9 for this compound alone) .
- Synergy is attributed to this compound’s central action and acetaminophen’s peripheral COX inhibition .
Classical Opioids (Morphine, Meperidine)
Postoperative Use :
- IV this compound (50–100 mg) matched morphine’s analgesia in abdominoplasty but with lower nausea incidence (26% vs. 33%) .
- Compared to meperidine, this compound showed faster resolution of postepidural shivering (5 vs. 8 minutes) and less somnolence (10% vs. 25%) .
Dependence Profile :
- This compound’s κ-opioid affinity and serotonin effects reduce euphoria, resulting in lower diversion rates than oxycodone or hydrocodone .
Key Considerations in Clinical Use
- Cardiac Risks : this compound may prolong QT intervals, warranting caution in patients with arrhythmias or polypharmacy .
- Drug Interactions : Serotonergic drugs (e.g., SSRIs) increase seizure and serotonin syndrome risk .
- Chronic Pain: this compound’s efficacy in neuropathic pain (via 5-HT/NE modulation) surpasses NSAIDs but is inferior to gabapentinoids .
Biological Activity
Tramadol is a synthetic analgesic that has gained prominence for its dual mechanism of action, primarily as a mu-opioid receptor agonist and as a serotonin-norepinephrine reuptake inhibitor (SNRI). This multifaceted pharmacological profile allows this compound to effectively manage pain while also exhibiting potential effects on mood and cognitive function. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and relevant clinical findings.
Pharmacokinetics of this compound
This compound is administered as a racemic mixture, with both enantiomers contributing to its analgesic effects. Upon administration, this compound is rapidly absorbed with a bioavailability of approximately 75% due to first-pass metabolism in the liver. The pharmacokinetic parameters for this compound include:
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | ~300 μg/L (100 mg dose) |
Time to Peak Concentration (Tmax) | 1.6-1.9 hours |
Steady-State Concentration | Achieved within 2 days |
The major active metabolite, O-desmethylthis compound (M1), is formed through the action of cytochrome P450 enzymes, particularly CYP2D6. The plasma concentration of M1 peaks approximately three hours after this compound administration .
This compound's analgesic effects arise from multiple mechanisms:
- Mu-Opioid Receptor Agonism : Both (+)-tramadol and its metabolite M1 act as agonists at the mu-opioid receptors, contributing to pain relief.
- Serotonin and Norepinephrine Reuptake Inhibition : (+)-tramadol inhibits serotonin reuptake, while (-)-tramadol inhibits norepinephrine reuptake. This dual action enhances the analgesic effect and may provide additional benefits in managing mood disorders .
Association with Dementia
A recent population-based study involving 1,865,827 older adults indicated that prolonged use of this compound was associated with an increased risk of all-cause dementia. The incidence rates per 1000 person-years were as follows:
Duration of this compound Use | Incidence Rate (per 1000 person-years) |
---|---|
Nonusers | 6.1 |
1-14 days | 6.2 |
15-90 days | 7.7 |
>90 days | 8.0 |
The study found a dose-response relationship indicating that longer cumulative durations of this compound use corresponded with higher risks for dementia .
Serotonin Transporter Occupancy
A positron emission tomography (PET) study demonstrated that this compound significantly occupies serotonin transporters in the brain, with occupancy rates reaching approximately 34.7% at a dose of 50 mg and 50.2% at 100 mg. This suggests that this compound's efficacy in pain management may be partly due to its serotonergic activity .
Adverse Effects and Toxicology
Chronic use of this compound has been linked to various adverse effects, including potential neurotoxic impacts evidenced by increased levels of malondialdehyde (MDA) and decreased superoxide dismutase (SOD) activity in animal studies. These findings suggest oxidative stress may play a role in the toxicity associated with prolonged this compound exposure .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of tramadol, and how do they influence pharmacokinetic variability in human studies?
this compound undergoes extensive metabolism via O- and N-demethylation, cyclohexyl hydroxylation, and conjugation (glucuronidation/sulfation), producing 24 identified metabolites . The polymorphic enzyme CYP2D6 primarily drives O-demethylation, generating the active metabolite O-desmethylthis compound (M1), while CYP3A4 and CYP2B6 contribute to N-demethylation. Genetic variability in CYP2D6 significantly impacts analgesic efficacy and adverse effects, necessitating pharmacogenetic stratification in clinical studies . Methodologically, researchers should combine toxicokinetic profiling (e.g., LC-MS/MS for metabolite quantification ) with genotyping to isolate phenotype-specific responses.
Q. Which analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?
Reversed-phase LC-MS/MS with isotope-labeled internal standards is the gold standard for sensitivity and specificity, achieving linear ranges of 10–2000 μg/L in urine with LODs of 2.5–6.5 μg/L . For cost-effective alternatives, surfactant-assisted microextraction coupled with GC-Flame Ionization Detection (FID) offers preconcentration factors of 391–466, suitable for low-resource settings . Researchers should validate methods using multivariate experimental designs to optimize parameters (e.g., pH, extraction time, solvent volume) .
Q. How does this compound’s efficacy in cancer pain compare to its use in osteoarthritis, and what methodological biases affect these comparisons?
In cancer pain, this compound (50–600 mg/day) shows moderate efficacy but is limited by high heterogeneity in trial designs (e.g., cross-over vs. parallel-group) and small sample sizes, leading to GRADE assessments of "very low quality" . For osteoarthritis, meta-analyses reveal only 4% absolute pain reduction over placebo, with industry-funded trials overestimating benefits . Researchers must standardize endpoints (e.g., ≥30% pain reduction) and control for publication bias via prospective registry data.
Advanced Research Questions
Q. How can researchers address heterogeneity in clinical trial data when evaluating this compound’s efficacy for conditions like premature ejaculation (PE)?
Heterogeneity in PE trials arises from variable dosing (25–100 mg) and inconsistent definitions of "on-demand" use. Pooled analyses show 50 mg and 100 mg doses yield comparable efficacy (MD: 452.7 seconds, p=0.17), but high inter-study variability (I² >75%) necessitates dose-escalation trials . Bayesian hierarchical models or subgroup analyses stratified by baseline intravaginal ejaculatory latency time (IELT) can reduce confounding.
Q. What methodological considerations are critical when designing studies to assess CYP2D6 polymorphism effects on this compound’s efficacy and toxicity?
Key considerations include:
- Phenotyping : Use urinary metabolic ratios (e.g., this compound/M1) to classify CYP2D6 activity .
- Population Selection : Enroll ultra-rapid (UMs), extensive (EMs), and poor metabolizers (PMs) to capture genotypic diversity.
- Safety Monitoring : Track serotonin syndrome risk in PMs (reduced M1) and respiratory depression in UMs (elevated M1) .
- Drug-Drug Interactions : Co-administer CYP2D6 inhibitors (e.g., paroxetine) to simulate PM phenotypes experimentally .
Q. How can data mining approaches complement traditional clinical studies in assessing this compound’s off-label uses, such as for depression?
Patient-reported outcomes (e.g., Drugs.com reviews) indicate 94.6% perceive this compound as "effective" for depression, but these lack controlled comparisons . Data mining can identify real-world safety signals (e.g., misuse patterns) and generate hypotheses for RCTs. Researchers should triangulate findings with electronic health records (EHRs) to adjust for confounding by indication.
Q. What strategies mitigate interspecies metabolic differences when translating preclinical this compound studies to humans?
Rats and dogs exhibit distinct metabolic profiles: dogs produce higher M1 levels (65% bioavailability) compared to rats (73% parent drug excretion) . To improve translational relevance:
- Use humanized CYP2D6 transgenic models .
- Conduct in vitro metabolism assays with human hepatocytes.
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict human clearance .
Q. How can systematic reviews optimize methodologies for assessing this compound’s abuse potential in nonmedical contexts?
Follow PRISMA-SCR guidelines to map prevalence and risk factors, as demonstrated in African studies where youth misuse correlates with unregulated access . Combine qualitative methods (e.g., media discourse analysis ) with toxicology data (e.g., LC-MS/MS quantification ) to contextualize sociocultural drivers. Regulatory analyses should reference DEA scheduling criteria, which classify this compound’s abuse potential as comparable to propoxyphene (Schedule IV) .
Q. Tables
Table 1. Key this compound Metabolites and Analytical Methods
Table 2. Methodological Recommendations for Clinical Trials
Challenge | Solution | Reference |
---|---|---|
Small sample sizes | Multi-center collaborations | [2,15] |
Heterogeneous dosing | Standardized protocols (e.g., 50 mg/day) | [5,15] |
Genetic variability | CYP2D6 genotyping + phenotyping | [1,17] |
Properties
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-ZBFHGGJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858931, DTXSID401167150 | |
Record name | Tramadol | |
Source | EPA DSSTox | |
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Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tramadol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4), Soluble, 7.50e-01 g/L | |
Record name | SID26663897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Tramadol | |
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Record name | Tramadol | |
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CAS No. |
123154-38-1, 27203-92-5 | |
Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
Source | CAS Common Chemistry | |
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Record name | Tramadol | |
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Record name | Tramadol [INN:BAN] | |
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Record name | (+)-trans-Tramadol free base | |
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Record name | Tramadol | |
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Record name | Tramadol | |
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Record name | TRAMADOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J1LGJ30J | |
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Record name | TRAMADOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NG5TTM63P | |
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Record name | TRAMADOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7047 | |
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Record name | Tramadol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
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Melting Point |
178-181 °C, 180 - 181 °C | |
Record name | Tramadol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Tramadol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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